Sulfuric acid;decahydrate

Description

Introduction to Sulfuric Acid Decahydrate

Nomenclature and Systematic Identification

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates sulfuric acid decahydrate as sulfuric acid—water (1/10) , reflecting its stoichiometric ratio of one sulfuric acid molecule to ten water molecules. Common synonyms include sulfate decahydrate and sulfuric acid--water (1/10), though these terms are less precise. The systematic name emphasizes the compound’s hydrate structure, distinguishing it from anhydrous sulfuric acid ($$ \text{H}2\text{SO}4 $$) and other hydrates like the tetradecahydrate ($$ \text{H}{30}\text{O}{18}\text{S} $$).

CAS Registry and Molecular Formula

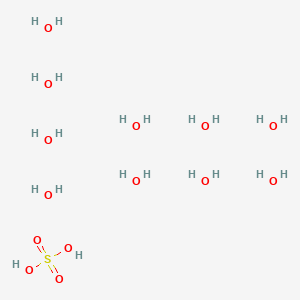

Sulfuric acid decahydrate is uniquely identified by its CAS Registry Number 642485-82-3 . Its molecular formula, $$ \text{H}{22}\text{O}{14}\text{S} $$, corresponds to $$ \text{H}2\text{SO}4 \cdot 10\text{H}_2\text{O} $$, with a molecular weight of 278.23 g/mol . Structural insights from the SMILES notation $$ \text{O.}\text{O.}\text{O.}\text{O.}\text{O.}\text{O.}\text{O.}\text{O.}\text{O.}\text{O.}\text{S}(=\text{O})(=\text{O})\text{O} $$ reveal a sulfate core surrounded by ten water molecules, stabilized by hydrogen bonds.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 642485-82-3 | |

| Molecular Formula | $$ \text{H}{22}\text{O}{14}\text{S} $$ | |

| Molecular Weight | 278.23 g/mol | |

| SMILES Notation | O.O.O.O.O.O.O.O.O.O.S(=O)(=O)O |

Historical Context and Discovery

The study of sulfuric acid hydrates parallels the broader history of sulfuric acid, known historically as oil of vitriol. While anhydrous sulfuric acid has been utilized since antiquity, its hydrates gained attention during the 18th and 19th centuries as chemists explored crystallization and stoichiometry. The decahydrate likely emerged as a subject of interest during systematic investigations into sulfate hydrates, though its exact discovery timeline remains undocumented in available literature. Early industrial processes, such as the lead chamber method, indirectly involved hydrated sulfuric acid forms, but targeted synthesis and characterization of the decahydrate occurred alongside advancements in crystallography and thermodynamics.

Significance in Industrial and Academic Contexts

In industrial settings, sulfuric acid decahydrate’s solid-state stability offers advantages over liquid sulfuric acid in applications requiring controlled reactivity or reduced corrosivity. For example, it may serve as a precursor in controlled-release reactions or as a stabilizing agent in specialty chemical synthesis. Academically, the compound provides a model system for studying hydrate thermodynamics and hydrogen-bonding networks. Research into its dehydration kinetics, particularly under varying temperature and humidity conditions, contributes to broader understandings of sulfate chemistry.

The compound’s role in materials science is underscored by its computed physicochemical properties, including a polar surface area of 389.6 Ų and a hydrogen-bonding network involving 12 donors and 14 acceptors. These features make it relevant for studies on ionic conductivity and crystal engineering.

Properties

CAS No. |

642485-82-3 |

|---|---|

Molecular Formula |

H22O14S |

Molecular Weight |

278.23 g/mol |

IUPAC Name |

sulfuric acid;decahydrate |

InChI |

InChI=1S/H2O4S.10H2O/c1-5(2,3)4;;;;;;;;;;/h(H2,1,2,3,4);10*1H2 |

InChI Key |

JTERPZLSUHFRRP-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Contact Process

The contact process is the most widely used method for producing sulfuric acid, which can subsequently form its decahydrate:

Step 1: Sulfur is burned in the presence of oxygen to produce sulfur dioxide:

$$

\text{S} + \text{O}2 \rightarrow \text{SO}2

$$Step 2: The sulfur dioxide is oxidized to sulfur trioxide using a vanadium(V) oxide catalyst:

$$

2 \text{SO}2 + \text{O}2 \rightleftharpoons 2 \text{SO}_3

$$Step 3: The sulfur trioxide is then absorbed into concentrated sulfuric acid (approximately 97-98% concentration) to form oleum:

$$

\text{H}2\text{SO}4 + \text{SO}3 \rightarrow \text{H}2\text{S}2\text{O}7

$$Step 4: To obtain sulfuric acid decahydrate, oleum is diluted with water:

$$

\text{H}2\text{S}2\text{O}7 + n\text{H}2\text{O} \rightarrow (n+1)\text{H}2\text{SO}4

$$

This method allows for high purity and yield of sulfuric acid decahydrate.

Wet Sulfuric Acid Process

Another method involves directly hydrating sulfur trioxide:

Step 1: Sulfur is combusted to produce sulfur dioxide, similar to the contact process.

Step 2: The produced sulfur dioxide is oxidized to sulfur trioxide.

Step 3: Sulfur trioxide is hydrated directly with water:

$$

\text{SO}3 + \text{H}2\text{O} \rightarrow \text{H}2\text{SO}4

$$

This method, while effective, generates heat due to the exothermic nature of the reaction and requires careful handling to avoid aerosol formation.

Alternative Methods

Recent patents have proposed various alternative methods for synthesizing high-purity sulfuric acid decahydrate:

Method Using Deionized Water: A method involves adding liquid sulfur trioxide to deionized water at a molar ratio of approximately $$1.0-1.2:1$$. This process minimizes environmental heat loss and utilizes cooling systems to control reaction temperatures between $$90^\circ C$$ and $$98^\circ C$$, producing high-purity sulfuric acid.

Simultaneous Production with Sodium Chloride: Another innovative approach combines sodium sulfate with chlorine and sulfur dioxide under controlled conditions. This method allows for the simultaneous production of hydrochloric acid and sodium chloride while generating concentrated sulfuric acid.

Summary Table of Preparation Methods

| Method | Steps Involved | Yield & Purity |

|---|---|---|

| Contact Process | Combustion → Oxidation → Absorption → Dilution | High yield, high purity |

| Wet Sulfuric Acid Process | Combustion → Oxidation → Direct Hydration | Moderate yield, requires careful handling |

| Deionized Water Method | Addition of SO₃ to deionized water with cooling control | High purity |

| Sodium Chloride Method | Reaction of sodium sulfate with chlorine and SO₂ | Simultaneous production of multiple products |

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid decahydrate undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid can act as a strong oxidizing agent, converting substances like carbon and sulfur to their respective oxides.

Dehydration: It has powerful dehydrating properties, removing water from organic compounds and converting them to carbon.

Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of aromatic compounds.

Common Reagents and Conditions

Common reagents used in reactions with sulfuric acid include water, organic compounds, and metals. The conditions typically involve controlled temperatures and concentrations to manage the exothermic nature of the reactions .

Major Products

Major products formed from reactions with sulfuric acid include sulfur dioxide, carbon dioxide, and various sulfonated organic compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemical Synthesis and Reactions

- Catalyst in Reactions : Sulfuric acid decahydrate serves as a catalyst in many chemical reactions, facilitating the synthesis of various compounds without being consumed in the process. It is particularly useful in the production of nitric acid and phosphoric acid, which are critical for fertilizers .

- Dehydrating Agent : The compound exhibits strong dehydrating properties, making it effective in removing water from organic compounds. This property is utilized in laboratory demonstrations and industrial processes to produce carbon from carbohydrates .

2. Environmental Applications

- Wastewater Treatment : In wastewater treatment facilities, sulfuric acid decahydrate is employed to adjust pH levels and facilitate the precipitation of heavy metals. Its effectiveness in controlling acidity helps in the removal of contaminants from industrial effluents .

- Soil Amendment : In agriculture, sulfuric acid decahydrate is used to enhance soil quality by providing essential nutrients through the production of sulfate salts .

Industrial Applications

Case Study 1: Wastewater Treatment Facility

In a case study conducted at a municipal wastewater treatment plant, sulfuric acid decahydrate was utilized to lower pH levels effectively. This adjustment allowed for better precipitation of heavy metals, significantly improving the quality of the treated water before discharge into local waterways. The implementation resulted in compliance with environmental regulations and enhanced sustainability practices within the facility.

Case Study 2: Lead-Acid Battery Production

A major automotive battery manufacturer incorporated sulfuric acid decahydrate into their production line for lead-acid batteries. The use of this compound improved the efficiency of lead sulfate formation during battery assembly, leading to higher energy density and longer battery life. This application underscores the importance of sulfuric acid decahydrate in enhancing product performance in critical industries.

Mechanism of Action

The mechanism by which sulfuric acid exerts its effects involves its strong acidic and dehydrating properties. It can protonate and dehydrate organic compounds, leading to the formation of new chemical species. The molecular targets and pathways involved include the protonation of functional groups and the removal of water molecules from organic compounds .

Comparison with Similar Compounds

Other Sulfuric Acid Hydrates

Sulfuric acid forms several hydrates, each with unique properties:

Research Findings :

- Thermodynamic studies show that the Gibbs energy of sulfuric acid hydrates, including the decahydrate, varies significantly with temperature and composition, influencing their stability in aqueous systems .

- The decahydrate’s high water content makes it less corrosive than anhydrous sulfuric acid, enabling safer handling in laboratory settings .

Other Sulfate Decahydrates

Sulfate decahydrates share structural similarities with sulfuric acid decahydrate but differ in chemical composition and applications:

Comparative Analysis :

- Thermal Stability : Sodium sulfate decahydrate undergoes phase transitions at ~32°C, releasing water, whereas sulfuric acid decahydrate remains stable at lower temperatures .

- Reactivity : Borax decahydrate acts as a buffering agent in hydrolysis processes (e.g., cellulose extraction), while sulfuric acid decahydrate participates in acid-catalyzed reactions .

- Industrial Use : Aluminum sulfate hydrates are preferred in water treatment due to their flocculating properties, contrasting with sulfuric acid decahydrate’s niche role in thermodynamic studies .

Key Data Tables

Table 1: Solubility and Stability of Selected Decahydrates

| Compound | Solubility in Water (g/100 mL) | Dehydration Temperature (°C) |

|---|---|---|

| Sulfuric Acid Decahydrate | Miscible | -20 to 0 (phase-dependent) |

| Sodium Sulfate Decahydrate | 92.7 (at 32°C) | 32.4 |

| Borax Decahydrate | 4.7 (at 20°C) | 75 |

Biological Activity

Sulfuric acid, particularly in its hydrated form as sulfuric acid decahydrate (H₂SO₄·10H₂O), exhibits significant biological activity. This article explores its effects on biological systems, including toxicity, genotoxicity, and its implications in various environmental contexts.

Sulfuric acid is a strong mineral acid with the formula H₂SO₄. In its decahydrate form, it combines with water molecules, impacting its solubility and reactivity. The dissociation of sulfuric acid in water produces sulfate ions and protons, which contribute to its corrosive properties and biological effects.

Toxicological Profile

1. General Toxicity

Sulfuric acid is known for its corrosive nature, affecting both biological tissues and environmental systems. It can cause severe damage upon contact with skin or mucous membranes, leading to chemical burns. Inhalation of sulfuric acid mists can result in respiratory tract irritation and damage to lung tissue. Studies indicate that exposure to sulfuric acid aerosols primarily leads to localized effects rather than systemic toxicity, with minimal long-term consequences observed in animal models .

2. Genotoxicity

Research has demonstrated that sulfuric acid can induce chromosomal aberrations in vitro. The mechanism behind this genotoxicity is linked to the acidic environment it creates, which may increase DNA depurination rates . However, studies have shown no significant genetic toxicity in bacterial tests, suggesting that the effects may be more pronounced in higher organisms or under specific conditions .

Environmental Impact

1. Acidification

The introduction of sulfuric acid into aquatic systems can lead to significant acidification, adversely affecting aquatic life. The no-observed-effect concentrations (NOEC) for phytoplankton and zooplankton populations have been recorded at a pH of 5.6, corresponding to 0.13 mg/L of sulfuric acid . Such changes can disrupt ecological balances and lead to biodiversity loss.

2. Biogenic Sulfuric Acid Attack

Biogenic sulfuric acid attack (BSA) refers to the degradation process where microbial activity generates sulfuric acid from sulfide oxidation. This phenomenon is particularly relevant in wastewater treatment facilities where high sulfur content can lead to accelerated concrete deterioration . Case studies show varying rates of deterioration based on environmental conditions such as temperature and material composition.

Case Studies

1. Inhalation Studies

A 28-day inhalation study involving rats exposed to sulfuric acid aerosols revealed minimal squamous metaplasia in the laryngeal epithelium at low concentrations (0.3 mg/m³), with more severe effects observed at higher concentrations (1.38 mg/m³). These findings highlight the reversible nature of certain toxic effects associated with short-term exposure .

2. Dietary Exposure

In dietary assessments, exposure levels of sulfates were calculated based on consumption patterns, with mean exposures ranging from 0.4 mg sulfate/kg body weight/day in infants to 35 mg sulfate/kg body weight/day in toddlers. These studies suggest that while dietary exposure is generally low, acute doses can lead to laxative effects at higher concentrations .

Summary of Biological Activity

| Biological Effect | Observation |

|---|---|

| Corrosive Effects | Severe burns upon contact; respiratory irritation |

| Genotoxicity | Chromosomal aberrations observed in vitro |

| Aquatic Toxicity | NOEC at pH 5.6 (0.13 mg/L) for plankton |

| Environmental Impact | Acidification leading to biodiversity loss |

| Biogenic Sulfuric Acid Attack | Concrete deterioration due to microbial activity |

Q & A

Q. What are the key physicochemical properties of sulfuric acid that make it effective in dehydrating decahydrate compounds?

Sulfuric acid’s strong dehydrating capacity arises from its high affinity for water, exothermic reaction upon hydration, and ability to act as an oxidizing agent. Its concentrated form (>95%) efficiently removes water molecules from decahydrates (e.g., CuSO₄·10H₂O) via a two-step mechanism: (1) protonation of water in the crystal lattice, and (2) subsequent elimination of water vapor. Researchers should monitor temperature during reactions, as the exothermic process can lead to rapid boiling or splattering . Characterization of dehydration efficiency can be validated through mass loss measurements, X-ray diffraction (XRD) to confirm anhydrous phase formation, and thermogravimetric analysis (TGA) .

Q. What laboratory protocols ensure safe handling of sulfuric acid in decahydrate dehydration experiments?

- Safety Precautions : Use concentrated sulfuric acid in fume hoods with PPE (gloves, goggles, lab coat). Avoid adding water directly to concentrated acid; instead, add acid slowly to water or decahydrate substrates to prevent exothermic splashing .

- Spill Management : Neutralize spills with sodium bicarbonate or commercial spill kits. Avoid rinsing with excess water due to heat generation .

- Storage : Store in corrosion-resistant containers, away from bases and organic materials, in well-ventilated areas .

Q. How can researchers design a reproducible experiment to study the dehydration of copper sulfate decahydrate using sulfuric acid?

- Procedure : Mix 1 g of CuSO₄·10H₂O with 2 mL of concentrated H₂SO₄ in a glass vial. Monitor temperature changes and observe color transitions (blue to white). Confirm dehydration via XRD or mass balance .

- Controls : Include trials with diluted H₂SO₄ (e.g., 2 M) to compare dehydration rates and by-product formation. Document reaction times and ambient humidity .

Advanced Research Questions

Q. How can microwave-assisted techniques enhance the efficiency of sulfuric acid in dehydrating decahydrate compounds?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) by directly heating polar molecules in the decahydrate lattice. Using dilute H₂SO₄ (e.g., 10%) with microwaves minimizes side reactions (e.g., sulfonation) while achieving >90% dehydration efficiency. Key parameters include microwave power (300–600 W), irradiation time (5–10 min), and substrate-to-acid ratio (1:2 w/v). Validate results with FTIR (loss of O-H stretches) and TGA .

Q. What analytical methods resolve contradictions in dehydration efficiency data across different decahydrate substrates?

Contradictions often arise from impurities in substrates, inconsistent hydration states, or variable acid concentrations. Mitigation strategies:

- Pre-treatment : Purify decahydrates via recrystallization.

- Standardization : Use fixed H₂SO₄ concentrations (e.g., 98% for full dehydration, 50% for partial).

- Multi-method validation : Combine XRD (crystallinity), Karl Fischer titration (residual water), and SEM (morphology changes) .

Q. How does the use of dilute sulfuric acid in green chemistry approaches compare to traditional concentrated acid methods for decahydrate dehydration?

Dilute H₂SO₄ (5–20%) under microwave conditions reduces waste and energy consumption. For example, CuSO₄·10H₂O dehydration with 10% H₂SO₄ achieves 85% yield with minimal SO₂ emissions, compared to 95% yield using concentrated acid but higher environmental impact. Lifecycle assessment (LCA) tools can quantify trade-offs between efficiency and sustainability .

Methodological Considerations

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental details (acid purity, substrate source, reaction conditions) in main texts or supplementary materials .

- Statistical Analysis : Use ANOVA or t-tests to compare dehydration efficiencies across trials. Report confidence intervals (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.